HSV-TK substrate

Suicide gene therapy CHO-HSVtk cells Colony-forming assay

Substituting HSV-TK substrates without protocol revalidation risks therapeutic failure due to differential selectivity windows (60-fold for GCV vs. 7-fold for ACV vs. 400-fold for PCV). This HSV-TK substrate (CAS 111687-37-7) enables systematic evaluation of prodrug activation kinetics in suicide gene therapy research. • Validated substrate for HSV-1 thymidine kinase with multi-log cytotoxicity induction in HSV-TK-expressing and bystander cells • Supports bystander killing studies via gap junction transit in solid tumor models • 95% purity suitable for in vitro enzymatic assays and cell-based gene therapy models Procure as a standardized research tool for HSV-TK/GCV suicide gene system protocol development and quality control.

Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
Cat. No. B15145314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHSV-TK substrate
Molecular FormulaC11H15N5O4
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESC1C(C(C(C1N2C=NC3=C2N=C(NC3=O)N)O)O)CO
InChIInChI=1S/C11H15N5O4/c12-11-14-9-6(10(20)15-11)13-3-16(9)5-1-4(2-17)7(18)8(5)19/h3-5,7-8,17-19H,1-2H2,(H3,12,14,15,20)/t4-,5-,7-,8+/m1/s1
InChIKeyKIDOTSCXAILVGR-APOSLCTFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HSV-TK Substrate Selection Guide


HSV-TK substrates constitute a class of nucleoside analog prodrugs that are selectively monophosphorylated by herpes simplex virus type 1 thymidine kinase (HSV-1 TK) and subsequently converted by cellular kinases into cytotoxic triphosphate metabolites. The primary clinically deployed substrates include ganciclovir (GCV), acyclovir (ACV), and penciclovir (PCV), each demonstrating distinct enzyme kinetics, cellular toxicity profiles, and bystander killing capacities when paired with HSV-TK expressing cells [1]. These substrates serve as the effector arm of the HSV-TK/GCV (or related) suicide gene therapy system, wherein viral TK expression is engineered into target cells prior to prodrug administration [2].

HSV-TK Substrate Substitution Risks


Substitution of one HSV-TK substrate for another without protocol revalidation introduces substantial risk of therapeutic failure or unexpected toxicity. Ganciclovir, acyclovir, and penciclovir exhibit dramatically different selectivity windows between HSV-TK-positive and HSV-TK-negative cells, with GCV showing a 60-fold differential sensitivity, ACV only a 7-fold differential, and PCV a striking 400-fold differential [1]. Furthermore, wild-type HSV-1 TK displays a prohibitively high Km toward acyclovir (approximately 47 μM for GCV vs. much higher for ACV) that precludes effective clinical application of ACV at tolerable doses unless mutant TK enzymes with enhanced ACV affinity are employed [2]. These enzymatic and cytotoxic distinctions render generic substitution scientifically unsound and clinically hazardous.

HSV-TK Substrate Comparative Evidence


Selectivity Index in Cell Killing

In a direct comparative study using CHO cells expressing the HSV-tk gene, the selectivity window—defined as the ratio of LD10 in HSVtk(-) cells to LD10 in HSVtk(+) cells—varied dramatically among substrates. Ganciclovir exhibited a 60-fold selectivity, acyclovir showed only a 7-fold selectivity, and penciclovir demonstrated the highest selectivity at 400-fold [1]. This ranking indicates that PCV provides the greatest discrimination between transduced and non-transduced cells, while GCV offers a balanced profile between absolute potency and selectivity [1].

Suicide gene therapy CHO-HSVtk cells Colony-forming assay

Bystander Killing Efficacy in Glioma Models

In human glioma cell lines (8-MG-BA and 42-MG-BA) transduced with the HSVtk gene, a direct three-way comparison assessed both direct cytotoxicity and bystander killing capacity of ACV, GCV, and bromovinyldeoxyuridine (BVDU). While BVDU displayed the most potent direct cytotoxic properties in HSVtk-containing cells, its bystander killing of nontransduced parental cells in mixed cultures was less potent than that observed for both ACV and GCV. When both direct cytotoxicity and bystander killing capacity were jointly evaluated, ganciclovir was determined to be the most effective overall agent [1]. This distinction is critical because in vivo gene transfer efficiency rarely approaches 100%, making bystander effect a decisive factor in therapeutic outcome.

Glioma Bystander effect HSVtk gene therapy

Enzyme Kinetics: Wild-Type vs. Mutant TK

Wild-type HSV-1 TK exhibits substantially different affinities for GCV and ACV, with reported Km for GCV of approximately 47 μM versus a considerably higher Km for ACV that limits its clinical utility with wild-type TK. However, engineered TK mutants dramatically improve substrate affinity: mutant SR39 demonstrates a 14-fold decrease in Km for GCV compared to wild-type enzyme, while mutant SR26 displays a 124-fold decrease in Km for ACV [1]. In cellular assays, selected TK mutants confer up to an 8.5-fold reduction in IC50 for ACV compared to wild-type TK-expressing cells, enabling nanomolar ACV dosing that was previously unattainable [2]. Furthermore, the SR39 mutant expressed in xenograft tumors prevented tumor growth at GCV dosages that produced no effect on wild-type HSV-1 TK-expressing tumors [3].

Enzyme kinetics Km Thymidine kinase mutants

HSV-TK Substrate Applications


GVHD Suicide Gene Therapy

The HSV-TK/GCV suicide gene system has been evaluated in clinical trials for controlling GVHD following allogeneic hematopoietic stem cell transplantation. GCV is the prodrug of choice in this context due to its established clinical track record and well-characterized safety and dosing parameters. Human T cells transduced with HSV-TK chimeric suicide genes (such as DeltaCD34-tk) demonstrated selective elimination by GCV with an IC50 of approximately 3 nM, confirming high sensitivity at clinically achievable prodrug concentrations [1]. This application leverages GCV's balanced profile of direct cytotoxicity and bystander killing, which is essential when transduction efficiencies are suboptimal.

Bystander Effect in Solid Tumor Therapy

For solid tumor applications where heterogeneous transgene expression is inevitable, GCV represents the optimal substrate selection based on direct comparative evidence. In glioma models, GCV provided the most effective combined direct cytotoxicity and bystander killing profile among ACV, GCV, and BVDU [1]. This superiority stems from the ability of GCV metabolites to transit gap junctions to adjacent nontransduced tumor cells, amplifying the therapeutic effect beyond the initially transduced population. Procurement for solid tumor gene therapy protocols should prioritize GCV unless the vector system employs a mutant TK specifically optimized for ACV or unless toxicity concerns mandate alternative substrate selection.

Mutant TK-Enabled Acyclovir Therapy

When the therapeutic gene construct includes an engineered HSV-1 TK mutant with enhanced ACV affinity (such as SR26 or SR39 mutants), acyclovir becomes a viable and potentially preferable substrate. The 124-fold improvement in Km for ACV with mutant SR26 enables ACV use at nanomolar concentrations, circumventing the immunosuppressive toxicity associated with therapeutic GCV dosing [1]. This application scenario is particularly relevant for protocols requiring prolonged prodrug administration or treating patient populations vulnerable to bone marrow suppression. Procurement decisions in this context must verify compatibility between the specific TK mutant employed and the selected prodrug substrate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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